molecular formula C17H20F3NO2S B2828253 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 1797617-42-5

1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B2828253
CAS No.: 1797617-42-5
M. Wt: 359.41
InChI Key: TXGQLOIOMFRHQV-UHFFFAOYSA-N
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Description

1-(1-Oxa-4-thia-8-azaspiro[45]decan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Oxa-4-thia-8-azaspiro[45]decan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one typically involves multiple steps, starting from commercially available reagentsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to achieve high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biochemical pathways. This can result in a range of biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one stands out due to its combination of an oxa-thia-azaspiro moiety and a trifluoromethyl phenyl group. This unique structure imparts a range of chemical properties, making it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3NO2S/c18-17(19,20)14-4-1-13(2-5-14)3-6-15(22)21-9-7-16(8-10-21)23-11-12-24-16/h1-2,4-5H,3,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGQLOIOMFRHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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